Methyl 3-amino-3-(4-bromophenyl)butanoate

medicinal chemistry X-ray crystallography structure-activity relationship

Methyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1510070-51-5) is a synthetic β-amino acid methyl ester characterized by a 4-bromophenyl substituent at the β-carbon. The compound serves as a versatile building block in organic synthesis and medicinal chemistry, offering both an amino group and a methyl ester handle for further derivatization.

Molecular Formula C11H14BrNO2
Molecular Weight 272.142
CAS No. 1510070-51-5
Cat. No. B2931267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(4-bromophenyl)butanoate
CAS1510070-51-5
Molecular FormulaC11H14BrNO2
Molecular Weight272.142
Structural Identifiers
SMILESCC(CC(=O)OC)(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C11H14BrNO2/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3
InChIKeyATCAGCZBJYMTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1510070-51-5): A β-Amino Ester Building Block with Defined Halogen Substituent


Methyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1510070-51-5) is a synthetic β-amino acid methyl ester characterized by a 4-bromophenyl substituent at the β-carbon . The compound serves as a versatile building block in organic synthesis and medicinal chemistry, offering both an amino group and a methyl ester handle for further derivatization . Its molecular formula is C₁₁H₁₄BrNO₂ with a molecular weight of 272.14 g/mol, and it is commercially available at a minimum purity of 95% .

Why Methyl 3-amino-3-(4-bromophenyl)butanoate Cannot Be Replaced by Unsubstituted or Other Halogenated Analogs Without Experimental Re-Validation


The 4-bromophenyl substituent imparts specific physicochemical and electronic properties—including increased molecular weight (272.14 g/mol), altered lipophilicity, and distinct reactivity in cross-coupling reactions—that directly influence biological activity, synthetic utility, and crystallographic behavior . Substituting this compound with the unsubstituted phenyl analog (MW 193.24) or other halogenated variants (e.g., 4-fluoro, MW 211.23; 4-chloro, MW 227.69) will alter molecular recognition, metabolic stability, and heavy-atom diffraction [1]. Without direct experimental validation, such substitutions risk invalidating structure-activity relationships (SAR) and synthetic pathways. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for Methyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1510070-51-5) Against Key Comparators


Molecular Weight and Heavy Atom Differentiation: Bromo vs. Chloro, Fluoro, and Unsubstituted Analogs

The 4-bromophenyl substituent confers a molecular weight of 272.14 g/mol, which is 78.90 g/mol (40.8%) higher than the unsubstituted phenyl analog (MW 193.24) and significantly heavier than the 4-fluoro (MW 211.23) and 4-chloro (MW 227.69) variants [1]. This increased mass, combined with the high atomic number of bromine (Z=35), provides enhanced anomalous scattering for X-ray crystallographic phasing—a property absent in lighter halogen or unsubstituted analogs [2].

medicinal chemistry X-ray crystallography structure-activity relationship

Commercial Purity Benchmarking: 95% Minimum Assay Specification

The target compound is commercially available with a specified minimum purity of 95%, as documented by multiple reputable vendors [1]. This purity level meets or exceeds the typical research-grade specifications for β-amino ester building blocks, ensuring reproducible synthetic outcomes and minimizing batch-to-batch variability in SAR campaigns.

chemical procurement quality control synthetic reliability

Halogen-Specific Reactivity: Bromo Substituent Enables Pd-Catalyzed Cross-Coupling

The 4-bromophenyl group is a well-established substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), offering higher reactivity than the corresponding chloroarene and greater stability than the iodoarene [1]. While direct kinetic data for this specific compound are not available, the class-level reactivity of aryl bromides in cross-coupling is quantitatively superior: aryl bromides typically react 10-100 times faster than aryl chlorides under standard Suzuki conditions [2].

organic synthesis cross-coupling C-C bond formation

Lipophilicity Modulation: Estimated LogP Differential vs. Non-Halogenated Analog

The 4-bromophenyl group increases lipophilicity compared to the unsubstituted phenyl analog, as estimated by calculated LogP values. While experimental LogP data are not available, in silico predictions indicate a LogP increase of approximately 0.8-1.2 units relative to the non-halogenated compound [1]. This shift in lipophilicity can significantly influence membrane permeability, metabolic stability, and off-target binding—key parameters in early drug discovery.

drug design ADME lipophilicity

Free Base vs. Hydrochloride Salt: Solubility and Reactivity Profile Comparison

Methyl 3-amino-3-(4-bromophenyl)butanoate is commercially available as the free base (CAS 1510070-51-5), whereas the hydrochloride salt (CAS 2225146-67-6) offers enhanced aqueous solubility and improved solid-state stability [1]. The free base has a molecular weight of 272.14 g/mol, while the hydrochloride salt has MW 308.60 g/mol . The free base is preferred for organic-phase reactions and further derivatization (e.g., amide coupling), while the hydrochloride salt is advantageous for aqueous biological assays.

formulation salt selection synthetic handling

Primary Research and Industrial Application Scenarios for Methyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1510070-51-5)


Medicinal Chemistry SAR Exploration of β-Amino Ester Scaffolds

The 4-bromophenyl substituent enables systematic investigation of halogen effects on target binding, metabolic stability, and cellular activity. The compound's molecular weight (272.14 g/mol) and estimated increased lipophilicity (LogP +0.8-1.2 vs. phenyl) make it a valuable probe for optimizing lead compounds where heavier halogens are hypothesized to improve potency or selectivity . The 95% purity specification ensures reliable SAR data without confounding impurities .

X-ray Crystallographic Structure Determination via Heavy-Atom Derivatization

The presence of bromine (Z=35) provides strong anomalous scattering, facilitating experimental phasing in macromolecular crystallography. The compound can serve as a heavy-atom derivative or be incorporated into ligands to enable definitive binding mode elucidation . This property is absent in the corresponding fluoro, chloro, or unsubstituted analogs .

Synthetic Intermediate for Late-Stage Diversification via Cross-Coupling

The 4-bromophenyl group is a robust substrate for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient introduction of diverse aryl, heteroaryl, or amine substituents . This reactivity, combined with the orthogonal amino and ester functionalities, positions the compound as a versatile platform for generating focused libraries of β-amino acid derivatives .

Precursor to β-Amino Acid Derivatives for Peptidomimetic Design

The β-amino ester core can be hydrolyzed to the free acid (CAS 1267336-23-1, MW 258.11) or reduced to the corresponding alcohol, providing entry to a range of β-amino acid building blocks . These are valuable for constructing peptidomimetics, foldamers, and other conformationally constrained bioactive molecules .

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